![molecular formula C20H16ClN5O2S B2696480 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 893918-53-1](/img/structure/B2696480.png)
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization processes or domino reactions . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallographic analysis . This analysis suggested that the compound exhibited productive binding of the chlorobenzyl group within a lipophilic pocket formed by P-loop residues in PKB .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the transformation of 2-halo derivatives with sulfur-containing reagents . In many cases, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the compound demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .Scientific Research Applications
Anticancer Properties
Research on derivatives structurally related to "2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide" has shown potential anticancer activity. For instance, a study highlighted the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives. These compounds were evaluated against 60 cancer cell lines, with one compound demonstrating appreciable cancer cell growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, and SNB-75, among others (Al-Sanea et al., 2020).
Antitumor Evaluation
Another study focused on the synthesis, characterization, and in vitro antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. This research synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. Out of twenty new derivatives, ten showed mild to moderate activity compared to doxorubicin as a reference antitumor (El-Morsy et al., 2017).
Antimicrobial Activity
Research into compounds with similar structural features has also explored antimicrobial potential. A study on the synthesis and antimicrobial activity of new heterocycles incorporating antipyrine moiety utilized a key intermediate structurally related to our compound of interest. This led to the synthesis of various heterocyclic compounds, which were then evaluated for their antimicrobial properties, demonstrating the potential for such compounds to serve as chemotherapeutic agents (Bondock et al., 2008).
Analgesic and Anti-inflammatory Properties
In another study, novel synthesis of pyrazole-containing thiophene, 2-alkyloxy-pyridine, and thieno[2,3-d]pyrimidine scaffolds explored potential analgesic agents. The study synthesized trisubstituted pyrazoles containing these heterocycles and examined them for their analgesic properties. Among the products, one analog demonstrated significant analgesic effects compared to reference medicines (Khalifa et al., 2019).
Mechanism of Action
Safety and Hazards
The safety and hazards of similar compounds have been evaluated using various assays . For instance, the minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method, and cell toxicity was determined using the MTT assay .
Future Directions
The future directions of research on similar compounds often involve the development of new effective methods for their synthesis . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-28-17-8-3-2-7-16(17)25-18(27)11-29-20-15-10-24-26(19(15)22-12-23-20)14-6-4-5-13(21)9-14/h2-10,12H,11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRDFPNJFOAANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2696397.png)
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid](/img/structure/B2696402.png)
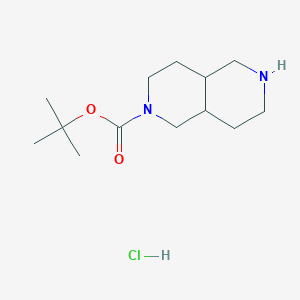
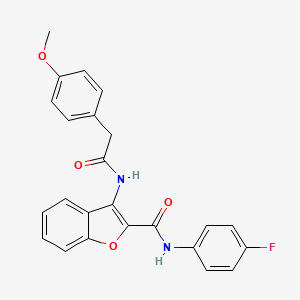
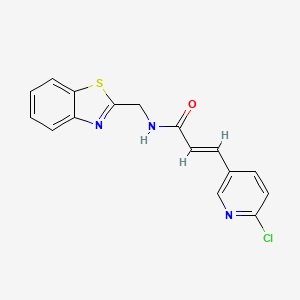
![N-(2-ethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2696406.png)
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2696407.png)
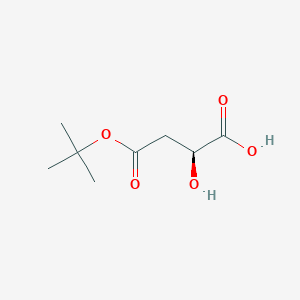
![1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2696410.png)
![(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2696411.png)
![4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2696412.png)
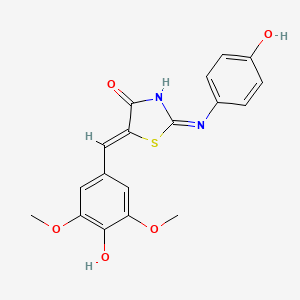
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2696414.png)

